molecular formula C23H21N3O5S B11481194 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11481194
M. Wt: 451.5 g/mol
InChI Key: XMYOFVCPGIUOFL-UHFFFAOYSA-N
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Description

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with a molecular formula of C23H22N4O5S. This compound is known for its unique chemical structure, which includes a quinazolinone core, a benzyl group, and a dimethoxybenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The benzyl group is introduced via benzylation reactions, and the sulfonamide moiety is incorporated through sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline.

    Substitution: The benzyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and sulfonamide groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide
  • N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-1-sulfonamide

Uniqueness

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxybenzenesulfonamide moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(3-benzyl-4-oxoquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C23H21N3O5S/c1-30-18-9-11-21(31-2)22(13-18)32(28,29)25-17-8-10-20-19(12-17)23(27)26(15-24-20)14-16-6-4-3-5-7-16/h3-13,15,25H,14H2,1-2H3

InChI Key

XMYOFVCPGIUOFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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